molecular formula C28H34N4O3S B6522506 N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 689758-06-3

N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B6522506
CAS No.: 689758-06-3
M. Wt: 506.7 g/mol
InChI Key: YSPNVSBPMQPLKX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone derivative characterized by a morpholine ring at position 6, a 2-phenylethyl substituent at position 3, and a sulfanyl-linked acetamide group at position 2 with a cyclohexyl moiety on the acetamide nitrogen. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The morpholine ring contributes to solubility and hydrogen-bonding capacity, while the 2-phenylethyl group may influence lipophilicity and membrane permeability .

Properties

IUPAC Name

N-cyclohexyl-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O3S/c33-26(29-22-9-5-2-6-10-22)20-36-28-30-25-12-11-23(31-15-17-35-18-16-31)19-24(25)27(34)32(28)14-13-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22H,2,5-6,9-10,13-18,20H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPNVSBPMQPLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Name Substituents (Quinazolinone Core) Acetamide Substituent Key Functional Groups Molecular Weight
Target Compound 6-Morpholinyl, 3-(2-phenylethyl) N-cyclohexyl Sulfanyl, morpholine ~542.7 (calc.)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide 3-(4-Sulfamoylphenyl) N-phenyl Sulfanyl, sulfonamide 443.03
N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 3-(4-Methylphenyl) N-(3-chloro-2-methylphenyl) Sulfanyl, chloro, methyl 450.0
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 3-(4-Chlorophenyl) N-(4-sulfamoylphenyl) Sulfanyl, sulfonamide, chloro ~480.9 (calc.)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone (non-quinazolinone core) N-(4-isopropylphenyl) Acetyl, morpholinone, isopropyl 347 (M+H)

Key Observations:

Substituent Diversity : The target compound’s 2-phenylethyl group at position 3 contrasts with sulfonamide (e.g., 4-sulfamoylphenyl in ), chloro (e.g., 4-chlorophenyl in ), or methyl groups in analogues. These substitutions modulate electronic effects and steric bulk, influencing receptor binding and metabolic stability.

Morpholine vs.

Acetamide Modifications : The cyclohexyl group in the target compound enhances lipophilicity compared to aromatic substituents (e.g., phenyl in or 3-chloro-2-methylphenyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.

Bioactivity and Structure-Activity Relationships (SAR)

While specific bioactivity data for the target compound are unavailable, insights can be extrapolated from analogues:

  • Anticancer Potential: Compounds with sulfonamide groups (e.g., ) exhibit cytotoxicity via topoisomerase inhibition, suggesting the target’s morpholine and sulfanyl groups may target similar pathways .
  • Antimicrobial Activity : Chloro-substituted derivatives (e.g., ) show enhanced Gram-positive bacterial inhibition, implying that the target’s 2-phenylethyl group might reduce polarity, favoring Gram-negative activity .
  • Metabolic Stability : Cyclohexyl groups in the acetamide moiety may reduce oxidative metabolism compared to aromatic substituents, prolonging half-life .

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